
Terephthalylidene dicamphor sulfonic acid
Overview
Description
Terephthalylidene dicamphor sulfonic acid, also known by its trade name Mexoryl SX, is an organic compound used primarily as a sunscreen agent to filter out ultraviolet A (UVA) rays. It is a benzylidene camphor derivative, known for its excellent photostability, meaning it does not degrade significantly when exposed to light . This compound absorbs UV radiation between 290 and 400 nanometers, with peak protection at 345 nanometers .
Preparation Methods
Terephthalylidene dicamphor sulfonic acid is synthesized through a series of chemical reactions involving benzylidene camphor derivatives. The synthetic route typically involves the reaction of this compound with various reagents under controlled conditions. The industrial production of ecamsule is proprietary to L’Oréal, which holds the patents for its synthesis and use in sunscreens .
Chemical Reactions Analysis
Terephthalylidene dicamphor sulfonic acid undergoes several types of chemical reactions, including:
Photoisomerization: When exposed to UV light, ecamsule undergoes reversible photoisomerization, followed by photoexcitation. .
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.
Substitution Reactions: this compound can undergo substitution reactions, particularly involving its sulfonic acid group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
UV Protection in Sunscreens
TDSA is widely recognized for its efficacy in protecting skin from harmful UV radiation. It is particularly effective against UVA rays, which are known to penetrate deeper into the skin and contribute to photoaging and skin cancers.
- Synergistic Effects : Studies have demonstrated that when combined with other UV filters like BEMT (Butyl Methoxydibenzoylmethane), TDSA exhibits a synergistic effect, significantly enhancing the overall sun protection factor (SPF). For instance, a formulation containing 2.46% TDSA and 5.65% BEMT achieved an SPF of 22.2 ± 3.5, compared to an SPF of 4.6 ± 1.1 for TDSA alone .
Cosmetic Formulation Stability
TDSA serves as a stabilizer in cosmetic formulations by protecting them from degradation due to light exposure. Its ability to absorb UV radiation helps maintain the integrity and efficacy of the product over time.
- Light Stabilization : By acting as a light stabilizer, TDSA prevents the deterioration of active ingredients in cosmetics, ensuring prolonged shelf life and effectiveness .
Health Implications and Safety Assessments
Research has indicated that TDSA has low systemic absorption when applied topically, suggesting minimal risk for adverse health effects.
- In Vivo Studies : An in vivo study showed that only 0.16% of the applied dose was absorbed into the systemic circulation after prolonged exposure to TDSA, indicating a low risk profile for human health .
Case Study 1: Efficacy in Sun Protection Products
In a comparative study involving different sunscreen formulations:
- Formulation A (BEMT only): SPF = 9.2 ± 2
- Formulation B (TDSA only): SPF = 4.6 ± 1.1
- Formulation C (Combination of TDSA and BEMT): SPF = 22.2 ± 3.5
This illustrates the significant enhancement in sun protection achieved through the combination of UV filters .
Case Study 2: Toxicological Assessment
Acute toxicity studies conducted on various salts of TDSA revealed low toxicity levels:
Mechanism of Action
Terephthalylidene dicamphor sulfonic acid protects against UV wavelengths in the 290–400 nanometer range by absorbing the UV radiation and releasing it as thermal energy. This process involves reversible photoisomerization followed by photoexcitation. The absorbed UV energy is then released as heat, preventing it from penetrating the skin and causing damage . In studies, ecamsule has been shown to reduce the formation of UV-induced pyrimidine dimers and delay the onset of skin cancer .
Comparison with Similar Compounds
Terephthalylidene dicamphor sulfonic acid is unique among UVA sunscreening agents due to its strong photostability and broad-spectrum UV absorption. Similar compounds include:
Avobenzone: Another UVA absorber, but less photostable compared to ecamsule.
Bemotrizinol: A broad-spectrum UV absorber with high photostability.
Bisoctrizole: A broad-spectrum UV absorber that is also photostable.
Drometrizole trisiloxane:
This compound’s uniqueness lies in its water solubility and its ability to provide consistent UVA protection without significant degradation when exposed to light .
Biological Activity
Terephthalylidene dicamphor sulfonic acid (TDSA), also known as Ecamsule, is an organic compound primarily used as a UV filter in various cosmetic and personal care products. Its biological activity has been the subject of numerous studies, focusing on its pharmacokinetics, potential toxicity, and immunomodulatory effects. This article provides a comprehensive overview of the biological activity of TDSA, supported by data tables, case studies, and detailed research findings.
Overview of this compound
- Chemical Structure : TDSA is a sulfonic acid derivative of camphor, characterized by its ability to absorb UV radiation effectively.
- Applications : It is widely used in sunscreens and other skincare products due to its photostability and broad-spectrum UV protection.
Pharmacokinetics
Research indicates that TDSA has low systemic absorption when applied topically. A study using radioactive isotopes demonstrated that after applying a 0.16% solution for four hours, only a minimal amount was absorbed into the skin (approximately 0.16% of the applied dose) over 24 hours . This low absorption rate suggests that TDSA poses a negligible risk for systemic toxicity.
Acute Toxicity
TDSA has been evaluated for acute toxicity in animal studies. The LD50 values indicate low toxicity levels:
Skin Irritation and Sensitization
In skin irritation tests, TDSA was found to be non-irritating at lower concentrations (e.g., 10.4% aqueous solution). However, higher concentrations may cause irritation due to its acidic nature . Sensitization studies in guinea pigs showed negative results for both the acid and its salts .
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory effects of TDSA and other organic UV filters. Exposure to various UV filters, including TDSA, was found to increase the production of inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This suggests that while TDSA provides UV protection, it may also influence immune responses .
Case Studies
- Clinical Trials : A large-scale study involving over 2,500 patients showed common side effects associated with TDSA use, including acne, dermatitis, and skin discomfort. These findings underscore the need for careful formulation of products containing this compound .
- Photopatch Tests : In photopatch tests involving multiple subjects, reactions to TDSA were recorded. The results indicated varying rates of allergic reactions depending on exposure duration and concentration used .
Comparative Efficacy of UV Filters
The efficacy of TDSA as a UV filter can be compared with other commonly used agents:
UV Filter | Maximum Concentration (%) | Efficacy Rating | Notes |
---|---|---|---|
This compound | 10 | High | Effective against UVA rays |
Benzylidene camphor sulfonic acid | 10 | Medium | Less photostable than TDSA |
4-Methylbenzylidene camphor | 4 | Low | Higher absorption rates |
Properties
IUPAC Name |
[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13-,20-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHZSUCFKFERC-LRVMPXQBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C\2CCC1(C(=O)/C2=C/C3=CC=C(C=C3)/C=C\4/C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Color/Form |
Solid | |
CAS No. |
92761-26-7 | |
Record name | (E-E )-3,3'-(1,4-phenylenedimethylidene)bis(2-oxobornane-10-sulfonic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 92761-26-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Terephthalylidene dicamphor sulfonic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
255 °C (decomposes) | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 639 | |
Record name | Terephthalylidene dicamphor sulfonic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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